An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Morpholinomethyl)benzoic acid hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Morpholinomethyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Morpholinomethyl)benzoic acid hydrochloride (CAS No: 137605-80-2). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its application in research and development. This document consolidates available experimental and predicted data on its structure, physicochemical properties, synthesis, and safety. While experimental data for this specific compound is limited in the public domain, this guide leverages data from analogous structures and predictive models to offer a robust profile for researchers. All predicted data is clearly identified as such, providing a transparent and reliable resource.
Introduction
3-(Morpholinomethyl)benzoic acid hydrochloride is a substituted aromatic carboxylic acid containing a morpholine moiety. This unique combination of a rigid benzoic acid scaffold and a flexible, basic morpholine ring imparts specific physicochemical properties that are of interest in drug design and materials science. The benzoic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can influence solubility, basicity, and metabolic stability. The hydrochloride salt form generally enhances aqueous solubility and stability. This guide aims to provide a detailed compilation of its known and predicted properties to facilitate its use in scientific endeavors.
Molecular Structure and Identification
The molecular structure of 3-(Morpholinomethyl)benzoic acid hydrochloride consists of a benzoic acid molecule substituted at the meta-position with a morpholinomethyl group. The morpholine nitrogen is protonated to form the hydrochloride salt.
IUPAC Name: 3-[(morpholin-4-yl)methyl]benzoic acid hydrochloride[1] CAS Number: 137605-80-2[1] Molecular Formula: C₁₂H₁₆ClNO₃[1] Molecular Weight: 257.71 g/mol [1]
Diagram 1: Synthesis Workflow of 3-(Morpholinomethyl)benzoic acid hydrochloride
Caption: A plausible synthetic route to 3-(Morpholinomethyl)benzoic acid hydrochloride.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. Due to the limited availability of experimental data, a combination of reported and predicted values is presented below.
| Property | Value | Source |
| Appearance | Light yellow solid (Predicted) | [1] |
| Melting Point | Not available (Experimental) | |
| Solubility | Predicted to be soluble in water and lower alcohols. | General chemical principles |
| logP | -1.05 (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Note: The logP value suggests that the compound is hydrophilic, which is consistent with the presence of the carboxylic acid and the charged morpholinium ion.
Chemical Properties
The chemical properties dictate the reactivity, stability, and potential interactions of the molecule.
Acidity (pKa)
The pKa values of 3-(Morpholinomethyl)benzoic acid hydrochloride are crucial for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and receptor binding. There are two ionizable groups: the carboxylic acid and the protonated morpholine nitrogen.
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Carboxylic Acid pKa (pKa₁): The pKa of the carboxylic acid group is predicted to be around 4-5. This is based on the pKa of benzoic acid (4.2) and the electron-withdrawing effect of the protonated morpholinomethyl substituent at the meta position.
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Morpholinium pKa (pKa₂): The pKa of the protonated morpholine ring is expected to be in the range of 8-9, typical for morpholinium ions.
Diagram 2: Ionization States of 3-(Morpholinomethyl)benzoic acid
Caption: Predicted ionization states as a function of pH.
Reactivity and Stability
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Stability: The compound is expected to be stable under normal laboratory conditions. However, as a carboxylic acid, it can undergo decarboxylation at high temperatures. The morpholine ring is generally stable, but can be susceptible to oxidation under harsh conditions.
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Reactivity:
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.
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Morpholine Nitrogen: The lone pair of electrons on the nitrogen (in the free base form) makes it nucleophilic and basic.
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Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing substituents.
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Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.
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Benzylic Protons: A singlet or a pair of doublets around δ 3.5-4.5 ppm for the two protons of the -CH₂- group connecting the benzene ring to the morpholine nitrogen.
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Morpholine Protons: Two multiplets in the region of δ 2.5-4.0 ppm, each integrating to four protons, corresponding to the two sets of non-equivalent methylene groups in the morpholine ring.
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Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
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N-H Proton: A broad signal for the proton on the positively charged nitrogen, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm).
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Benzylic Carbon: A signal around δ 60-70 ppm for the -CH₂- carbon.
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Morpholine Carbons: Two signals in the range of δ 45-70 ppm for the methylene carbons of the morpholine ring.
FT-IR Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the 2800-3100 cm⁻¹ region.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
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N-H Bend: A band in the 1500-1650 cm⁻¹ region.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 222.1. Fragmentation would likely involve the loss of water (H₂O) from the carboxylic acid, and cleavage of the benzylic C-N bond.
Synthesis Protocol
A plausible and commonly employed method for the synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride is the nucleophilic substitution of a suitable starting material with morpholine, followed by salt formation.
Materials
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3-(Chloromethyl)benzoic acid or 3-(Bromomethyl)benzoic acid
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Morpholine
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Anhydrous inert solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
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Non-nucleophilic base (optional, e.g., Triethylamine, Diisopropylethylamine)
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Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)benzoic acid (1 equivalent) in an anhydrous inert solvent.
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Addition of Morpholine: To the stirred solution, add morpholine (1.1 to 1.5 equivalents). If desired, a non-nucleophilic base (1.1 equivalents) can be added to scavenge the HCl formed during the reaction.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrochloride salt of the optional base) has formed, remove it by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
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Purification of the Free Base: The crude 3-(Morpholinomethyl)benzoic acid (free base) can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). To this solution, add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.
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Isolation of the Product: The 3-(Morpholinomethyl)benzoic acid hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Safety and Handling
Based on available safety data sheets for this compound and similar structures, the following handling precautions should be observed.
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the material safety data sheet (MSDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Conclusion
This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 3-(Morpholinomethyl)benzoic acid hydrochloride. While there is a notable lack of publicly available experimental data, the information compiled and predicted herein offers a valuable resource for researchers. The predicted spectroscopic data and the proposed synthetic protocol provide a solid foundation for further experimental work with this compound. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.
